

Application Note: Analytical Characterization of Fmoc-NH-PEG6-alcohol

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG6-alcohol	
Cat. No.:	B8114448	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-NH-PEG6-alcohol is a heterobifunctional linker molecule widely used in bioconjugation, solid-phase synthesis, and the development of Antibody-Drug Conjugates (ADCs).[1] It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The Fmoc group provides a stable protecting group that can be removed under basic conditions, the PEG spacer enhances solubility and reduces steric hindrance, and the terminal alcohol allows for further chemical modification.[2][3] Accurate characterization of this conjugate is critical to ensure purity, identity, and structural integrity, which are essential for the successful synthesis of subsequent complex biomolecules and for meeting regulatory standards.[4][5]

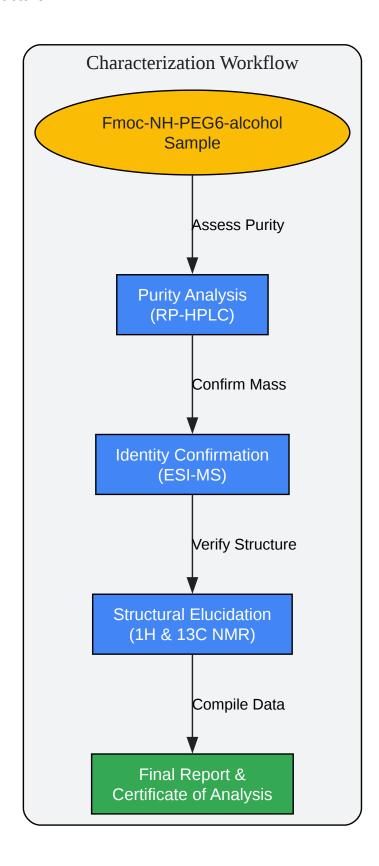
This document provides detailed protocols for the analytical characterization of **Fmoc-NH-PEG6-alcohol** using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Overall Analytical Workflow

The comprehensive characterization of **Fmoc-NH-PEG6-alcohol** involves a multi-step analytical approach to confirm its identity, purity, and structure. The typical workflow begins with chromatographic separation to assess purity, followed by mass spectrometry to confirm



molecular weight and elemental composition, and finally, spectroscopic analysis to verify the detailed chemical structure.





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Caption: Overall workflow for the analytical characterization of **Fmoc-NH-PEG6-alcohol**.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a primary method for determining the purity of **Fmoc-NH-PEG6-alcohol**. The method separates the main compound from any synthesis-related impurities or degradation products.

- a) Materials and Reagents:
- Fmoc-NH-PEG6-alcohol sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- · Trifluoroacetic acid (TFA), HPLC grade
- C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 μm particle size)
- b) Sample Preparation:
- Prepare a stock solution of the sample at 1 mg/mL in 50:50 ACN/Water.
- Vortex briefly to ensure complete dissolution.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
- c) Instrument Parameters:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile



• Flow Rate: 1.0 mL/min

• Injection Volume: 10 μL

• Column Temperature: 25°C

Detection Wavelength: 265 nm (for the Fmoc group)

• Gradient Program:

Time (min)	% Mobile Phase B
0.0	30
20.0	90
25.0	90
25.1	30
30.0	30

d) Data Analysis:

- Integrate the peak corresponding to the **Fmoc-NH-PEG6-alcohol** conjugate.
- Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.

Data Presentation

Table 1: Typical RP-HPLC Purity Data

Compound	Retention Time (min)	Peak Area (%)	Purity Specification
Fmoc-NH-PEG6- alcohol	12.5	98.2	≥ 95%
Impurity 1	9.8	0.8	-



| Impurity 2 | 14.1 | 1.0 | - |

Identity Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the conjugate, providing definitive evidence of its identity.

- a) Materials and Reagents:
- Fmoc-NH-PEG6-alcohol sample
- · Acetonitrile, LC-MS grade
- Water, LC-MS grade
- Formic acid (FA), LC-MS grade
- b) Sample Preparation:
- Dilute the sample stock solution (from HPLC prep) to a final concentration of 10-20 μ g/mL using 50:50 ACN/Water with 0.1% FA.
- The sample can be introduced via direct infusion or through an LC-MS system.
- c) Instrument Parameters (ESI-MS):
- Ionization Mode: Positive Ion Mode
- Capillary Voltage: 3.5 4.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 250 300°C
- Scan Range: m/z 100 1000
- Analysis Method: Full Scan



d) Data Analysis:

- Identify the molecular ion peaks, which may include the protonated molecule [M+H]+, sodium adduct [M+Na]+, and/or potassium adduct [M+K]+.
- Compare the observed mass-to-charge ratio (m/z) with the theoretical value.

Data Presentation

Table 2: ESI-MS Molecular Weight Confirmation Molecular Formula: C27H37NO8

Species	Theoretical m/z	Observed m/z
[M+H] ⁺	504.25	504.26

| [M+Na]+ | 526.23 | 526.24 |

Structural Elucidation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the **Fmoc-NH-PEG6-alcohol** conjugate, providing information on the connectivity of atoms.

- a) Materials and Reagents:
- Fmoc-NH-PEG6-alcohol sample (5-10 mg)
- Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- NMR tubes
- b) Sample Preparation:
- Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.
- Ensure the sample is fully dissolved before analysis.
- c) Instrument Parameters:



• Spectrometer: 400 MHz or higher

Experiments: ¹H NMR, ¹³C NMR

Temperature: 25°C

d) Data Analysis:

- Assign the observed chemical shifts (δ) in the spectra to the corresponding protons and carbons in the molecule.
- Key signals to identify include the aromatic protons of the Fmoc group, the methylene protons of the PEG chain, and the protons adjacent to the amine and alcohol functionalities.

Data Presentation

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Protons	Chemical Shift (δ, ppm)	Multiplicity
Fmoc Aromatic	7.20 - 7.80	m
Fmoc CH, CH ₂	4.10 - 4.50	m
PEG Chain (-OCH2CH2O-)	3.55 - 3.75	m
-CH ₂ -OH	~3.70	t

|-NH-CH₂-|~3.40|q|

Fmoc Group Quantification by UV-Vis Spectroscopy

This method is used to quantify the amount of Fmoc-protected material by cleaving the Fmoc group and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

- a) Materials and Reagents:
- Fmoc-NH-PEG6-alcohol sample

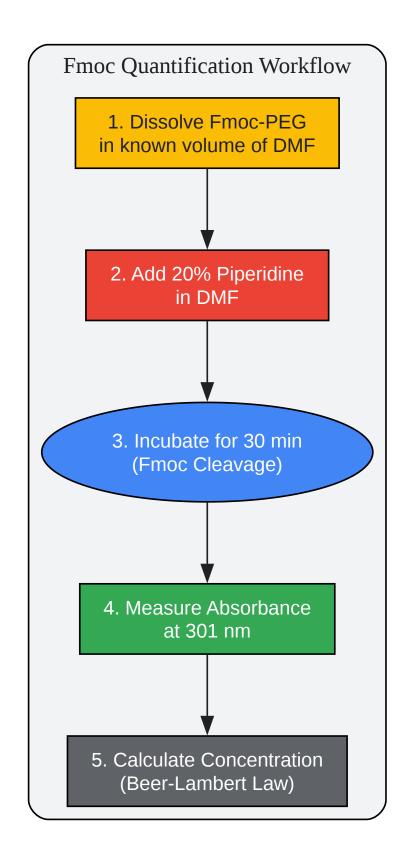
Methodological & Application





- Piperidine
- Dimethylformamide (DMF)
- Quartz cuvettes
- b) Sample Preparation & Measurement:
- Accurately weigh a small amount of the sample and dissolve it in a known volume of DMF.
- Prepare a deprotection solution of 20% piperidine in DMF (v/v).
- In a quartz cuvette, mix a known volume of the sample solution with the deprotection solution.
- Allow the reaction to proceed for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.
- Measure the absorbance of the solution at the λ max of the dibenzofulvene-piperidine adduct, which is approximately 301 nm.





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Caption: Workflow for the quantification of Fmoc-NH-PEG6-alcohol via UV-Vis spectroscopy.



c) Data Analysis:

- Use the Beer-Lambert Law ($A = \varepsilon bc$) to calculate the concentration of the adduct.
 - A = Absorbance at 301 nm
 - ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800
 L·mol⁻¹·cm⁻¹)
 - b = Path length of the cuvette (typically 1 cm)
 - c = Concentration (mol/L)
- Relate the calculated concentration back to the initial mass of the sample to confirm the loading of the Fmoc group.

Data Presentation

Table 4: Example UV-Vis Quantification Data

Parameter	Value
Sample Concentration (initial)	0.1 mg/mL
Absorbance at 301 nm	0.312
Calculated Concentration	4.0 x 10 ⁻⁵ mol/L
Molar Extinction Coefficient (ε)	7800 L·mol ⁻¹ ·cm ⁻¹

| Path Length (b) | 1 cm |

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